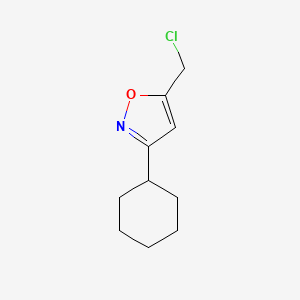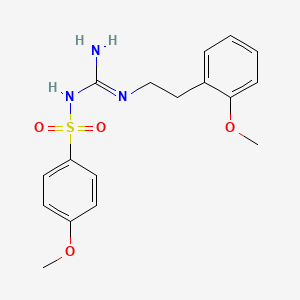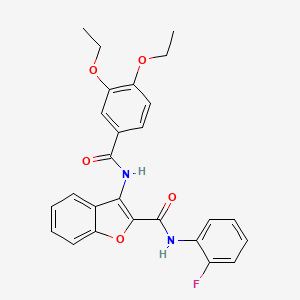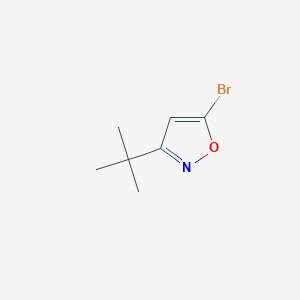![molecular formula C15H15N3O2S B2680407 Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- CAS No. 315709-62-7](/img/structure/B2680407.png)
Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-” is a chemical compound. It has a complex structure with multiple functional groups .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, the reaction of amines with alkyl cyanoacetates under different conditions can yield cyanoacetamide derivatives . Another method involves the reaction of 1 with 2-mercaptobenzothiazole followed by condensation reaction of the produced sulfide with phenylhydrazine, 2-cyanoacetohydrazide, and/or thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The structure can be analyzed using various techniques such as NMR spectroscopy .Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the reaction of 1 with 2-mercaptobenzothiazole followed by condensation reaction of the produced sulfide with phenylhydrazine, 2-cyanoacetohydrazide, and/or thiosemicarbazide furnished the conforming condensation products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and structure . More specific properties such as melting point, boiling point, and density are not available in the retrieved resources.Applications De Recherche Scientifique
Opioid Kappa Agonist Synthesis
A study explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and related analogues, including variants with substitutions similar to Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-, for their biological evaluation as opioid kappa agonists. These compounds exhibited naloxone-reversible analgesic effects in mouse models, suggesting their potential application in pain management (Barlow et al., 1991).
Antimicrobial Activity
Research focusing on heterocyclic compounds incorporating the antipyrine moiety, closely related to Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-, demonstrated significant antimicrobial properties. This finding is relevant for the development of new antimicrobial agents (Bondock et al., 2008).
Anticonvulsant Agent Synthesis
A 2020 study synthesized (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, related to Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-, to explore their potential as anticonvulsants. These compounds showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats, indicating their possible use in epilepsy treatment (Severina et al., 2020).
Heterocyclic Synthesis
The compound was involved in studies related to the synthesis of heterocyclic compounds, which are crucial in the development of various pharmaceuticals. These studies provide a basis for the synthesis of novel compounds with potential therapeutic applications (Elgemeie et al., 1988).
Gastroprotective Activity
Research on 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings, similar to Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-, revealed their potential as histamine H2 receptor antagonists with gastroprotective action. This suggests their application in treating conditions like gastritis or peptic ulcers (Hirakawa et al., 1998).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-6-11(2)18-15(13(10)7-16)21-9-14(19)17-8-12-4-3-5-20-12/h3-6H,8-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEYTWBCTDTOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2680324.png)
![N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680325.png)






![Methyl (E)-4-[(2-benzyl-3,3,3-trifluoropropyl)amino]-4-oxobut-2-enoate](/img/structure/B2680333.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2680339.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)

